2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
CAS No.: 5745-59-5
VCID: VC10767031
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Overview of the CompoundChemical Name: 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide This compound is an organic molecule characterized by a phenoxyacetamide structure with a tert-butyl group and a chlorophenyl substituent. It is often studied for its potential applications in pharmaceutical and chemical research due to its structural properties. Structural FeaturesThe structure of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide includes:
The compound's SMILES notation is: SynthesisThe synthesis of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide typically involves:
This process may utilize reagents such as acetic anhydride or chloroacetyl chloride, depending on the desired route. Applications and Research SignificanceThe compound has been investigated for its potential utility in:
Analytical CharacterizationTo confirm the identity and purity of this compound, standard analytical techniques are employed:
Potential LimitationsWhile promising, the compound's applications may be limited by:
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CAS No. | 5745-59-5 |
Product Name | 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide |
Molecular Formula | C18H20ClNO2 |
Molecular Weight | 317.8 g/mol |
IUPAC Name | 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |
Standard InChIKey | LBONSMFXQUAJMM-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |
PubChem Compound | 682461 |
Last Modified | Nov 23 2023 |
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